Biochemical Potency Advantage
CHK1-IN-3 exhibits >4300-fold selectivity for CHK1 over CHK2 [1]. This represents a significantly wider therapeutic window compared to other clinical and preclinical CHK1 inhibitors, such as PF-477736 (Ki CHK2/Ki CHK1 = 95.9-fold) and MK-8776 (500-fold) . This superior selectivity profile is critical for ensuring that observed biological effects are on-target.
| Evidence Dimension | Selectivity for CHK1 over CHK2 |
|---|---|
| Target Compound Data | >4300-fold |
| Comparator Or Baseline | PF-477736: ~95.9-fold selectivity (Ki CHK2 47 nM / Ki CHK1 0.49 nM); MK-8776: 500-fold selectivity; Class Average: 10-1000-fold selectivity |
| Quantified Difference | CHK1-IN-3 is at least 8.6x more selective than MK-8776 and 45x more selective than PF-477736. |
| Conditions | In vitro kinase assay |
Why This Matters
Superior selectivity minimizes confounding off-target effects, increasing confidence in CHK1-specific biological interpretations.
- [1] Tong, L.; Song, P.; Jiang, K.; et al. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. *Eur. J. Med. Chem.* **2019**, *173*, 44-62. View Source
